Home > Products > Screening Compounds P18279 > N-Cyclohexyl-9-methyl-9H-purin-6-amine
N-Cyclohexyl-9-methyl-9H-purin-6-amine - 109292-93-5

N-Cyclohexyl-9-methyl-9H-purin-6-amine

Catalog Number: EVT-3198492
CAS Number: 109292-93-5
Molecular Formula: C12H17N5
Molecular Weight: 231.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-Cyclohexyl-9-methyl-9H-purin-6-amine is classified as a purine derivative, specifically an amine-substituted purine. Its chemical formula is C11H15N5C_{11}H_{15}N_{5} with a molecular weight of approximately 251.72 g/mol . The compound is identified by its unique structure that includes a cyclohexyl group attached to the nitrogen atom at the 6-position of the purine ring. It is related to other purine derivatives that exhibit various biological activities, including enzyme inhibition and potential therapeutic effects against cancer .

Synthesis Analysis

The synthesis of N-Cyclohexyl-9-methyl-9H-purin-6-amine typically involves nucleophilic substitution reactions. A common method includes the use of 2,6-dichloropurine as a starting material, where cyclohexylamine acts as the nucleophile. The reaction conditions can vary; for example, microwave irradiation has been shown to enhance yields significantly compared to conventional heating methods .

Key Parameters in Synthesis:

  • Starting Material: 2,6-dichloropurine
  • Nucleophile: Cyclohexylamine
  • Reaction Conditions: Microwave irradiation or conventional heating in solvents like DMSO or ethanol.
  • Yields: Typically around 30% to 62%, depending on the reaction conditions used .
Molecular Structure Analysis

The molecular structure of N-Cyclohexyl-9-methyl-9H-purin-6-amine features a purine core characterized by a fused double-ring system comprising five and six-membered rings. The cyclohexyl group is attached to the nitrogen at position 6, while a methyl group is located at position 9.

Structural Features:

Chemical Reactions Analysis

N-Cyclohexyl-9-methyl-9H-purin-6-amine can participate in various chemical reactions due to its functional groups. Notably, the chlorine atom at position 2 (in related compounds) can undergo nucleophilic substitution reactions with amines or alkoxides to introduce different substituents.

Relevant Chemical Reactions:

  1. Nucleophilic Substitution: Reaction with amines to form new derivatives.
  2. Functionalization Reactions: The cyclohexylamino group can be further modified through acylation or alkylation processes .
Mechanism of Action

The mechanism of action for N-Cyclohexyl-9-methyl-9H-purin-6-amine primarily involves its interaction with specific enzymes or receptors in biological systems. As a purine derivative, it may inhibit enzymes such as adenosine deaminase or act on kinase pathways involved in cell cycle regulation.

Key Mechanisms:

  • Enzyme Inhibition: By mimicking natural substrates or cofactors.
  • Cell Cycle Regulation: Potential effects on cancer cell proliferation through kinase inhibition .
Physical and Chemical Properties Analysis

N-Cyclohexyl-9-methyl-9H-purin-6-amine exhibits several notable physical and chemical properties:

Physical Properties:

  • Molecular Weight: 251.72 g/mol
  • Boiling Point: Not explicitly stated but expected to be high due to its complex structure.

Chemical Properties:

  • Solubility: Generally soluble in polar organic solvents like DMSO and ethanol.

These properties influence its behavior in biological systems and its suitability for various applications in medicinal chemistry.

Applications

N-Cyclohexyl-9-methyl-9H-purin-6-amine has several promising applications in scientific research and medicinal chemistry:

  1. Anticancer Research: Potential as an inhibitor of kinases involved in cancer cell proliferation.
  2. Enzyme Inhibition Studies: Useful in studying enzyme kinetics and mechanisms due to its structural similarity to natural substrates.
  3. Drug Development: Serves as a lead compound for designing new therapeutics targeting purine metabolism or signaling pathways .
Introduction and Contextual Framework

Historical Development of Purine-Based Kinase Inhibitors

Purine derivatives have constituted a privileged scaffold in kinase inhibitor development due to their ability to mimic ATP and competitively bind to the catalytic sites of oncogenic kinases. The evolutionary trajectory began with early purine analogues like mercaptopurine (antimetabolite chemotherapeutics) and advanced to targeted kinase inhibitors such as imatinib (Bcr-Abl inhibitor) and ibrutinib (BTK inhibitor). A significant breakthrough emerged with 2,6,9-trisubstituted purines, where strategic substitutions at N-9 and C-2/C-6 positions enhanced kinase selectivity and potency. For example, AP23464 demonstrated sub-nanomolar inhibition of Bcr-Abl by incorporating a phosphonate group at N-9 to target hydrophobic pockets [8] [10]. Subsequent optimization yielded derivatives like compound V (N-cyclopropylmethyl-C6-fluoroaniline purine), achieving dual Bcr-Abl/BTK inhibition (IC~50~ = 40 nM and 0.58 μM, respectively) through hydrogen bonding with hinge residues (M318 in Bcr-Abl) and salt bridges with Asp-325 [8]. This progression underscored the role of N-9 alkylation and C-6 arylamino modifications in overcoming mutation-driven resistance, notably against the recalcitrant Bcr-Abl^T315I^ mutant [2].

Table 1: Key Purine-Based Kinase Inhibitors in Oncology

CompoundTarget(s)Key Structural FeaturesClinical/Preclinical Impact
ImatinibBcr-AblPyrimidine-pyridine coreFirst-line CML therapy
AP23464Bcr-Abl, SrcN-9 phosphonate; C-2 anilineSub-nM Bcr-Abl inhibition
Compound V (Güçlü et al.)Bcr-Abl, BTKN-9 cyclopropylmethyl; C-6 fluoroanilineDual-targeted; IC~50~ = 40 nM (Bcr-Abl)
Compound 11b (2024)Bcr-Abl^T315I^N-9 methyl; C-6 cyclohexylaminoGI~50~ = 0.7–1.3 μM (CML cells)

Significance of 6-Substituted Purines in Targeted Cancer Therapy

6-Substituted purines exhibit enhanced pharmacokinetic and pharmacodynamic properties by exploiting steric and electronic interactions within kinase ATP-binding pockets. The N-6 cyclohexyl moiety specifically augments hydrophobic contacts in regions flanking the hinge segment, as observed in Nek2 and Bcr-Abl inhibitors. For instance, replacing 6-alkoxy groups with N-cyclohexylamine in purine derivatives increased Nek2 inhibition (IC~50~ = 0.62 μM) by occupying a lipophilic cavity near the ribose-binding site [5]. Similarly, N-cyclohexyl-9-methyl-9H-purin-6-amine derivatives overcame resistance in KCL22 leukemia cells expressing Bcr-Abl^T315I^, with GI~50~ values of 6.4–11.5 μM versus >20 μM for nilotinib [2]. The methyl group at N-9 further optimizes binding by limiting conformational flexibility, as demonstrated by reduced Bcr-Abl affinity when N-9 alkyl chains exceeded cyclopropylmethyl size [2] [8]. These modifications enable:

  • Enhanced selectivity: Cyclohexyl C-6 substituents discriminate between CDK2 and Nek2 via differential van der Waals contacts with Gly-92 (Nek2) versus Asp-86 (CDK2) [5].
  • Resilience to mutations: Hydrophobic interactions with P-loop residues (e.g., Tyr-253, Glu-255) maintain efficacy against P-loop mutants [2].

Table 2: Impact of Purine C-6 and N-9 Substituents on Kinase Inhibition

Substituent PositionChemical GroupTarget KinaseBiological Effect
C-6CyclohexylaminoNek2IC~50~ = 0.62 μM; >10-fold selectivity over CDK2
C-6CyclopentylaminoBcr-AblModerate loss of potency vs. cyclohexyl (steric clash)
N-9MethylBcr-AblOptimal for T315I mutant inhibition (GI~50~ < 11.5 μM)
N-9CyclopropylmethylBTKIC~50~ = 0.58 μM; H-bond with M477

Role of N-Cyclohexyl-9-methyl-9H-purin-6-amine in Chemical Biology

N-Cyclohexyl-9-methyl-9H-purin-6-amine (CAS: 109292-93-5, C~12~H~17~N~5~, MW = 231.3 g/mol) serves as a versatile chemical probe for dissecting kinase signaling pathways [4]. Its structure-activity relationship (SAR) reveals:

  • Tautomerism: NMR and DFT studies confirm the HN(9) tautomer predominates in solution (ΔG = -1027.756 a.u. gas phase), stabilizing hydrogen bonds between N-7 and kinase hinge residues (e.g., Cys-89 in Nek2) [3] [5].
  • Molecular recognition: Docking simulations show the N-cyclohexyl group inserts into a hydrophobic cleft in Bcr-Abl^T315I^, compensating for the loss of Thr-315 contact. Concurrently, the N-methyl group at position 9 minimizes steric clash with Ile-315 [2] [8].
  • Cellular mechanism: In CML models, this derivative induces G1 cell cycle arrest and suppresses phosphorylation of CrkL and STAT5, downstream effectors of Bcr-Abl [2] [8].

Key Knowledge Gaps and Research Objectives

Despite its promise, fundamental challenges persist:

  • Mutation-specific selectivity: Efficacy against non-P-loop mutants (e.g., F317L, F359V) remains unvalidated [2].
  • Off-target profiles: Potential inhibition of structurally homologous kinases (e.g., Aurora B, Mps1) requires kinome-wide screening [3] [10].
  • Synthetic accessibility: Low yields (<51%) in N-9 alkylation of 2,6-dichloropurine necessitate improved routes [2] [8].Research priorities include:
  • Developing C-2 modified analogues (e.g., arylpiperazines) to enhance solubility and target engagement [8] [10].
  • Covalent derivatives: Installing electrophiles (e.g., acrylamides) to target non-conserved cysteines in resistant mutants [5].
  • In vivo pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration [10].

Table 3: Molecular Descriptors of N-Cyclohexyl-9-methyl-9H-purin-6-amine

PropertyValueMethod/Reference
CAS Registry Number109292-93-5ChemBK [4]
Molecular FormulaC~12~H~17~N~5~PubChem [1]
Molar Mass231.3 g/molCAS Common Chemistry [6]
logP (Predicted)2.1ChemBK [4]
TPSA55.6 ŲComputational [9]
Boiling Point437.2 ± 48.0 °C (Predicted)ChemBK [4]

Compounds Cited:

  • N-Cyclohexyl-9-methyl-9H-purin-6-amine
  • AP23464
  • Compound V
  • Compound 11b
  • N-Cyclopentyl-9-methyl-9H-purin-6-amine
  • 9-Cyclohexyladenine

Properties

CAS Number

109292-93-5

Product Name

N-Cyclohexyl-9-methyl-9H-purin-6-amine

IUPAC Name

N-cyclohexyl-9-methylpurin-6-amine

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

InChI

InChI=1S/C12H17N5/c1-17-8-15-10-11(13-7-14-12(10)17)16-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,13,14,16)

InChI Key

YWCWGJZQICOVCA-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.